3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Description
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide (CAS: 1119449-51-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₁N₅O₂ and a molecular weight of 233.23 g/mol . It features a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a pyridin-3-ylmethyl carboxamide moiety at position 3. This structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a candidate for medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-4-8-14-10(17-15-8)9(16)13-6-7-2-1-3-12-5-7/h1-3,5H,4,6,11H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAHQDJGXXCRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
The molecular formula of the compound is , with a molecular weight of approximately 219.23 g/mol. It is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.23 g/mol |
| CAS Number | 1119449-51-2 |
| Hazard | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives showed IC50 values ranging from 0.67 to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- Case Study : A specific derivative exhibited a notable growth inhibitory effect on several cancer cell lines with an IC50 value of 0.275 µM, which is substantially lower than that of standard chemotherapeutic agents like erlotinib (IC50 = 0.417 µM) .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Activity Against Mycobacterium tuberculosis : Some derivatives demonstrated effectiveness against monoresistant strains of Mycobacterium tuberculosis, indicating potential as a new therapeutic agent against resistant bacterial strains .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Targets : Studies suggest that oxadiazole derivatives can inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are implicated in cancer progression and other diseases .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers.
Summary of Findings
The biological activity of this compound can be summarized as follows:
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, including bacteria and fungi. The oxadiazole ring is known for its ability to interfere with microbial metabolism, making these derivatives promising candidates for developing new antibiotics.
1.2 Anticancer Properties
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways critical for tumor growth and survival. For instance, compounds with similar structures have been reported to inhibit the proliferation of breast and colon cancer cell lines, suggesting that 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide may possess anticancer activity.
Pharmacological Applications
2.1 Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
2.2 Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of oxadiazole-based compounds have led to their exploration in organic electronics, particularly as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and their charge transport properties make them suitable candidates for these applications.
3.2 Coatings and Polymers
Due to their chemical stability and resistance to environmental degradation, derivatives of 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole can be utilized in coatings and polymer formulations. These materials can enhance the durability and performance of coatings used in various industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study 3 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study 4 | Organic Electronics | Achieved high efficiency in OLED devices using oxadiazole derivatives as emissive layers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide with structurally and functionally analogous compounds:
Key Comparative Insights :
Compounds with benzodioxole or 3-methylphenyl substituents exhibit increased molecular weight and lipophilicity, which may influence membrane permeability and target binding.
Functional Group Impact: The aminomethyl group in the reference compound and its analogs (e.g., ) provides a primary amine for derivatization or salt formation, enhancing solubility in polar solvents.
The chloromethyl derivative is a reactive intermediate, useful for synthesizing covalent inhibitors targeting cysteine residues.
Commercial Availability: Several analogs, including the reference compound, are discontinued , highlighting challenges in sourcing. However, the N-(2-aminoethyl)-3-(3-methylphenyl) variant remains available for laboratory use .
Preparation Methods
Reaction Conditions
The reaction typically requires heating under reflux conditions. The amidoxime undergoes acylation followed by cyclization to form the oxadiazole ring.
Table 1: Yields from Amidoxime Heterocyclization
| Reaction Type | Yield (%) | Notes |
|---|---|---|
| Amidoxime + Methyl Ester | 60-90 | Moderate to high yields |
| Amidoxime + Carboxylic Acid | 50-85 | Requires purification |
1,3-Dipolar Cycloaddition
Another prominent method for synthesizing 1,2,4-oxadiazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.
Reaction Overview
- Starting Materials : Nitrile oxide and nitrile.
- Catalysts : Platinum(IV) catalysts have been reported to improve yields under mild conditions.
Table 2: Yields from 1,3-Dipolar Cycloaddition
| Catalyst Used | Yield (%) | Reaction Time |
|---|---|---|
| Platinum(IV) | ~70 | 6 hours |
| No catalyst | <30 | Longer reaction |
One-Pot Synthesis
Recent advancements have introduced one-pot synthesis techniques that streamline the synthesis process by combining multiple steps into a single reaction vessel.
Method Description
This approach typically involves:
- Reagents : A combination of amidoximes and carboxylic acids or their derivatives.
- Conditions : Room temperature or mild heating with a base such as NaOH in DMSO.
Table 3: Comparison of One-Pot Synthesis Yields
| Reaction Conditions | Yield (%) | Time Required |
|---|---|---|
| Room Temperature | 70-90 | 24 hours |
| Mild Heating | 80-95 | 12 hours |
Recent studies have focused on optimizing synthetic routes to enhance yields and reduce reaction times. For instance, the use of Vilsmeier reagents for activating carboxylic acids has shown promise in achieving higher yields with simpler purification processes.
Q & A
Basic Research Question
- X-ray Crystallography : Provides unambiguous structural confirmation, as shown for related pyrazole-carboxamide analogs in .
- NMR Spectroscopy : Key signals include the oxadiazole C=O peak (~165 ppm in ¹³C NMR) and pyridyl CH₂ protons (~4.3 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺ expected at m/z 276.1098 for C₁₁H₁₂N₅O₂).
How can computational methods predict the bioactivity of this compound against enzymatic targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). validates this approach for pyrazole-isoxazole hybrids.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., the oxadiazole’s NH group for hydrogen bonding) .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, which are crucial for in vivo studies.
What experimental protocols evaluate the stability of this compound under varying conditions?
Advanced Research Question
- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. notes that oxadiazoles are prone to hydrolysis in acidic media.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C for solid-state stability) .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Advanced Research Question
- Substituent Screening : Replace the pyridin-3-ylmethyl group with heterocycles (e.g., thiophene or imidazole) and test bioactivity .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to assess metabolic resistance .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity data from assays .
What strategies mitigate challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Byproduct Analysis : Use in-situ IR spectroscopy to detect intermediates and optimize reaction trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
